(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-15-18(26-20(21-15)23-10-5-6-11-23)19(24)22-12-9-17(25-14-13-22)16-7-3-2-4-8-16/h2-8,10-11,17H,9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOMZVUAVOKMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a thiazepane moiety, which contribute to its biological activity. The presence of the pyrrole group is significant for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C_{16}H_{18}N_{2}S_{2} |
| Molecular Weight | 306.45 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds containing thiazole and pyrrole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit various cancer cell lines effectively. A study highlighted that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of the Wnt/β-catenin signaling pathway .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression, such as carbonic anhydrases and lipoxygenases .
- Signal Pathway Modulation : It has been suggested that this compound can influence cellular signaling pathways that are crucial for cell growth and survival.
- Radical Scavenging Activity : Preliminary studies indicate potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including those structurally related to our compound. The results demonstrated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and colorectal cancers. The most potent derivatives induced apoptosis through caspase activation and reduced cell viability significantly compared to control groups .
Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capacity of thiazole derivatives, revealing that compounds similar to this compound showed substantial radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. This suggests potential applications in preventing oxidative damage in biological systems .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this compound requires multi-step strategies, including retrosynthetic analysis to identify precursors (e.g., thiazole and thiazepane moieties) and optimization of reaction conditions. Key factors include:
- Temperature control : Elevated temperatures (e.g., reflux) for cyclization steps involving thiazepane or thiazole formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) for coupling reactions or glacial acetic acid for acid-catalyzed condensations .
- Purification methods : Recrystallization from ethanol or DMF/EtOH mixtures to isolate high-purity intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Comprehensive characterization involves:
- H-NMR and C-NMR : To confirm regiochemistry of the thiazole and thiazepane rings (e.g., δ 2.22 ppm for methyl groups, δ 7.3–8.9 ppm for aromatic protons) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1720 cm) and amine/pyrrole N-H stretches (~3200–3320 cm) .
- Mass spectrometry (MS) : To validate molecular weight (e.g., M peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved when testing derivatives?
Contradictions in bioactivity data often arise from structural variations or assay conditions. To address this:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenyl vs. furan in the thiazepane ring) and compare bioactivity (Table 1) .
- Statistical validation : Use randomized block designs with replicates to minimize variability (e.g., 4 replicates with 5 plants each in phenolic compound studies) .
Table 1 : Example SAR Framework for Analogous Compounds
| Structural Feature | Biological Activity | Key Variable |
|---|---|---|
| Thiazole + pyrrole | Anticancer | Methyl substitution at C4 |
| Thiazepane + phenyl | Anti-inflammatory | Solubility in polar solvents |
Q. What strategies optimize reaction yields in multi-step syntheses involving thiazepane rings?
- Stepwise coupling : Prioritize forming the thiazepane ring before introducing the thiazole-pyrrole moiety to reduce steric hindrance .
- Catalyst screening : Test bases like piperidine or pyridine for imine/amide bond formation (e.g., 75% yield improvement in pyrazole-pyrimidine couplings) .
- In-line monitoring : Use TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) to track intermediate formation and minimize side products .
Q. How to design experiments to assess the compound’s environmental impact?
Follow frameworks like Project INCHEMBIOL :
- Phase 1 (Lab) : Measure physicochemical properties (logP, hydrolysis rates) and biotic transformations (microbial degradation).
- Phase 2 (Field) : Use split-plot designs to evaluate bioaccumulation in model ecosystems, with subplots for variable pH or temperature .
- Risk modeling : Combine persistence data (e.g., half-life in soil) with toxicity thresholds for ecological risk assessment .
Methodological Notes
- Contradiction mitigation : Cross-validate biological data using orthogonal assays (e.g., in vitro enzyme inhibition + cell-based cytotoxicity) .
- Synthetic scalability : Pilot small-scale reactions (≤10 mmol) before scaling to avoid yield drops due to exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
